Z-L-Aha-OH (DCHA)

Solid-Phase Peptide Synthesis Bioorthogonal Chemistry Antibody-Drug Conjugates

Eliminate peptide assembly failures caused by α-amine degradation, oligomerization, or racemization when using unprotected azidohomoalanine. Z-L-Aha-OH (DCHA) is the crystalline dicyclohexylamine salt of Nα-Cbz-L-azidohomoalanine, designed for precise stoichiometric handling in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) linker construction. • Orthogonal protection: The acid-labile Cbz group remains intact during basic Fmoc deprotection, while the azide survives TFA side-chain deprotection-preventing premature azide reduction. • Superior physical form: The non-hygroscopic, crystalline DCHA salt ensures accurate bulk dispensing, long-term shelf stability, and reduced reaction variability at kilogram scale. • Bioorthogonal versatility: The azide handle enables on-resin peptide stapling via CuAAC or strain-promoted click conjugation to derivatized antibodies.

Molecular Formula C24H37N5O4
Molecular Weight 459.6 g/mol
Cat. No. B612876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Aha-OH (DCHA)
SynonymsZ-L-AHA-OHDCHA; 7927AH; KM5487; C12H23N.C12H14N4O4; 1263047-43-3
Molecular FormulaC24H37N5O4
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1
InChIKeyWWXXNIKKZNJTKM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-L-Azidohomoalanine DCHA Salt


The compound (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine (CAS 1423018-09-0) is the dicyclohexylamine (DCHA) salt of Nα-Cbz-L-azidohomoalanine (Cbz-L-Aha-OH), a protected non-canonical amino acid building block . It is characterized by an L-configuration at the α-carbon, a benzyloxycarbonyl (Cbz) protecting group on the α-amine, and an azide-bearing side chain [1]. This compound is employed as a bioorthogonal handle in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) linker construction, and protein metabolic labeling . The DCHA salt form is preferred when the free acid is non-crystalline or unstable, offering enhanced handling properties [2].

Why Cbz-L-Azidohomoalanine DCHA Is Preferred


Direct substitution with unprotected L-azidohomoalanine (H-L-Aha-OH) or its simple hydrochloride salt is often impractical due to rapid α-amine degradation, uncontrolled oligomerization, or severe racemization during standard peptide coupling steps . While Fmoc-L-Aha-OH is compatible with standard SPPS, its base-labile Fmoc group is orthogonal to the Cbz group, and the Fmoc derivative lacks the enhanced crystallinity and ambient stability conferred by the DCHA salt form . The specific combination of the acid-labile Cbz protecting group with the DCHA counterion in this compound provides a unique profile of orthogonal protection, improved physical form for precise weighing, and long-term shelf stability that generic azidohomoalanine preparations do not offer [1].

Cbz-L-Azidohomoalanine DCHA: Evidence Guide


Orthogonal Cbz Protection with Azide Stability

Unlike unprotected L-azidohomoalanine, which lacks a protecting group and is prone to side reactions, or Fmoc-L-Aha-OH, which requires basic conditions (20% piperidine) for deprotection, the Cbz group in (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid dicyclohexylamine is orthogonal to the azide moiety and can be removed under acidic conditions (e.g., HBr/AcOH or catalytic hydrogenation) . This is a critical differentiator for synthetic sequences where the azide must remain intact through multiple steps. The azide group itself is stable to trifluoroacetic acid (TFA) and piperidine, two common SPPS reagents . This orthogonal protection strategy allows for the incorporation of the azide handle early in a synthesis, followed by Cbz deprotection and subsequent amide bond formation or click chemistry.

Solid-Phase Peptide Synthesis Bioorthogonal Chemistry Antibody-Drug Conjugates

DCHA Salt for Improved Crystallinity and Handling

The DCHA salt of Cbz-L-Aha-OH exists as a stable, crystalline solid at room temperature, whereas the free acid form (Cbz-L-Aha-OH, CAS 1263047-43-3) is often obtained as an oil or amorphous solid that is difficult to handle and weigh accurately . This is a direct, quantifiable difference in physical state. DCHA salts are a standard strategy for converting non-crystalline amino acid derivatives into well-defined solids, improving their utility in automated peptide synthesizers and precise reaction setups [1].

Solid-Phase Peptide Synthesis Chemical Manufacturing Amino Acid Derivatives

High Purity for Reliable Click Chemistry

The compound is commercially supplied with a purity of ≥96% (as determined by HPLC or similar methods) . This high purity is a direct procurement differentiator compared to custom-synthesized or lower-grade batches of azidohomoalanine derivatives, which may contain impurities that inhibit copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Lower purity analogs can lead to reduced conjugation yields and require additional purification steps.

Click Chemistry Bioconjugation Analytical Chemistry

Cbz-L-Azidohomoalanine DCHA: Applications


SPPS with Orthogonal Azide Preservation

This compound is the optimal choice for SPPS protocols that demand the introduction of an azide handle early in the sequence, followed by multiple acid-based deprotection and coupling cycles. The Cbz group is stable to the basic conditions used for Fmoc deprotection, but the azide is stable to the TFA used for side-chain deprotection . This orthogonal stability profile prevents premature azide reduction or reaction, a key differentiator from Fmoc-protected analogs which would lose their N-protection under the same basic conditions.

ADC Linker Intermediate Synthesis

As a protected amino acid with a bioorthogonal azide handle, this compound serves as a versatile building block for constructing cleavable or non-cleavable ADC linkers . The Cbz group can be removed to reveal a free amine for conjugation to a payload or a linker component, while the azide provides a site for strain-promoted click chemistry with a derivatized antibody. The DCHA salt form ensures the material is easily handled in the precise stoichiometry required for these complex, multi-step syntheses.

Stapled Peptides and Mimetics

The compound can be incorporated into linear peptides, and the azide group subsequently used for on-resin or in-solution stapling via CuAAC with bis-alkyne linkers . This approach yields conformationally constrained peptides with enhanced proteolytic stability. The use of the Cbz-protected precursor is critical for achieving high purity and yield in the initial peptide assembly, as it avoids the side reactions associated with unprotected azidohomoalanine.

Large-Scale Peptide Manufacturing

For process chemistry and kilogram-scale peptide synthesis, the crystalline DCHA salt of Cbz-L-Aha-OH offers significant advantages over the free acid or other salt forms. Its solid, non-hygroscopic nature allows for accurate bulk dispensing and long-term storage without degradation [1]. This reduces variability in large-scale reactions and simplifies inventory management, directly impacting the cost of goods and process robustness.

Technical Documentation Hub

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